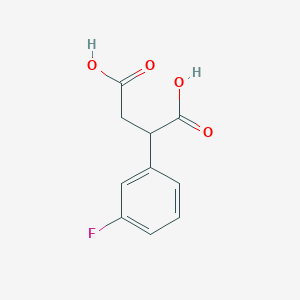

2-(3-Fluorophenyl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Fluorophenyl)succinic acid is a unique chemical compound with the linear formula C10H9FO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of 2-(3-Fluorophenyl)succinic acid is C10H9FO4 . Its average mass is 212.174 Da and its monoisotopic mass is 212.048492 Da .Scientific Research Applications

Pharmaceutical Intermediates

2-(3-Fluorophenyl)succinic acid: is a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of fluorine-containing motifs, which are prevalent in many pharmaceuticals due to their ability to enhance bioavailability and metabolic stability . The acid can be used to synthesize intermediates for drugs that target a wide range of conditions, from anti-inflammatory agents to antipsychotics.

Biodegradable Plastics

The compound serves as a building block for the production of biodegradable plastics. By incorporating 2-(3-Fluorophenyl)succinic acid into polymeric chains, researchers can develop plastics with improved performance characteristics, such as increased thermal stability and strength, while maintaining biodegradability . This application is particularly important in reducing plastic waste and environmental impact.

Food Additives

In the food industry, derivatives of 2-(3-Fluorophenyl)succinic acid can be utilized as flavor enhancers or acidity regulators. The compound’s ability to impart a specific flavor profile makes it a candidate for use in a variety of food products, contributing to the taste and preservation of food items .

Cosmetics and Personal Care

This compound finds applications in the cosmetics industry as an ingredient in skincare and personal care products. Its derivatives can exhibit anti-microbial and anti-inflammatory properties, making them suitable for acne treatments and other skin-related applications . The compound’s versatility allows for its use in a range of cosmetic formulations.

Industrial Solvents

2-(3-Fluorophenyl)succinic acid: can be used in the synthesis of industrial solvents. These solvents are crucial in various manufacturing processes, including cleaning, degreasing, and as carriers for other substances. The compound’s chemical structure allows for the creation of solvents with specific boiling points and solubility characteristics .

Pigments and Toners

The acid is a potential precursor for the synthesis of pigments and toners used in printing and dyeing industries. Its chemical properties can be harnessed to develop colorants with desired hues and stability, contributing to the quality and longevity of printed materials .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that succinic acid, a component of this compound, plays a crucial role in the citric acid cycle, a key metabolic pathway .

Mode of Action

The compound may interact with its targets in a manner similar to succinic acid, which is involved in energy production within cells .

Biochemical Pathways

2-(3-Fluorophenyl)succinic acid may influence the citric acid cycle, given the presence of succinic acid in its structure . The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Changes in this pathway can have significant downstream effects, including alterations in energy production.

Result of Action

Changes in the citric acid cycle, potentially influenced by this compound, can affect energy production within cells .

properties

IUPAC Name |

2-(3-fluorophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGFKFCICBDDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493041 |

Source

|

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62985-34-6 |

Source

|

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)